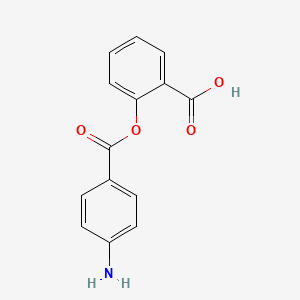

2-(p-Aminobenzoyloxy)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(p-Aminobenzoyloxy)benzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C14H11NO4 and its molecular weight is 257.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antimicrobial Activity

2-(p-Aminobenzoyloxy)benzoic acid exhibits significant antimicrobial properties. Studies have shown that derivatives of para-aminobenzoic acid can inhibit the growth of various bacteria and fungi. For instance, a study reported that compounds derived from para-aminobenzoic acid demonstrated notable antibacterial activity against pathogens such as Pseudomonas aeruginosa and Staphylococcus epidermidis . The structure-activity relationship (SAR) indicates that specific substitutions on the aromatic rings enhance antimicrobial efficacy .

Antioxidant and Anti-inflammatory Properties

Research has indicated that certain analogs of this compound possess antioxidant properties, which can mitigate oxidative stress in biological systems. Additionally, these compounds have shown potential in reducing inflammation through inhibition of cyclooxygenase enzymes (COX), with some derivatives exhibiting a selectivity index favoring COX-2 inhibition over COX-1 . This selectivity is crucial for developing anti-inflammatory drugs with fewer gastrointestinal side effects.

Cholinesterase Inhibition

Recent studies have explored the potential of this compound derivatives as acetylcholinesterase inhibitors. These compounds are being investigated for their potential use in treating neurodegenerative diseases such as Alzheimer's. The inhibitory activity against acetylcholinesterase suggests that these compounds could help increase acetylcholine levels in the brain, thereby improving cognitive function .

Biochemical Research

Role in Metabolic Pathways

this compound plays a role in metabolic pathways involving folate synthesis. It has been shown to counteract the bacteriostatic effects of sulfonamide antibiotics by acting as a competitive inhibitor for the enzyme dihydropteroate synthase, which is crucial for bacterial folate metabolism . This mechanism highlights its significance in both microbiology and pharmacology.

Material Science Applications

Polymer Chemistry

The compound serves as a precursor for synthesizing various polymers and plasticizers. Its derivatives can be incorporated into polymer matrices to enhance material properties such as flexibility and thermal stability . The ability to modify the chemical structure allows for tailoring the physical properties of the resulting materials.

Case Study 1: Antimicrobial Efficacy

A study conducted by Kapoor et al. synthesized several derivatives of para-aminobenzoic acid and evaluated their antimicrobial activities. Compounds with halogen substitutions at specific positions on the aromatic ring exhibited enhanced antibacterial and antifungal activities compared to standard drugs like ketoconazole .

Case Study 2: Cholinesterase Inhibition

In a comparative analysis of various para-aminobenzoic acid derivatives for cholinesterase inhibition, one compound demonstrated an IC50 value significantly lower than other tested substances, indicating strong potential for therapeutic use in neurodegenerative disorders .

Propiedades

Número CAS |

23787-97-5 |

|---|---|

Fórmula molecular |

C14H11NO4 |

Peso molecular |

257.24 g/mol |

Nombre IUPAC |

2-(4-aminobenzoyl)oxybenzoic acid |

InChI |

InChI=1S/C14H11NO4/c15-10-7-5-9(6-8-10)14(18)19-12-4-2-1-3-11(12)13(16)17/h1-8H,15H2,(H,16,17) |

Clave InChI |

BMZUCPSQJRBTNB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)O)OC(=O)C2=CC=C(C=C2)N |

SMILES canónico |

C1=CC=C(C(=C1)C(=O)O)OC(=O)C2=CC=C(C=C2)N |

Key on ui other cas no. |

23787-97-5 |

Sinónimos |

2-((4-Aminobenzoyl)oxy)benzoic acid 2-(p-aminobenzoyloxy) benzoic 2-(p-aminobenzoyloxy)benzoic acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.